Physical and chemical properties of Benzyl (2-formylphenyl)carbamate
Physical and chemical properties of Benzyl (2-formylphenyl)carbamate
An In-depth Technical Guide to Benzyl (2-formylphenyl)carbamate
Abstract
Benzyl (2-formylphenyl)carbamate, also known as 2-(Benzyloxycarbonylamino)benzaldehyde, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive aldehyde moiety with a stable, yet removable, benzyl carbamate-protected amine on an aromatic scaffold. This strategic arrangement makes it a valuable intermediate for the construction of complex heterocyclic systems, particularly those of pharmaceutical relevance. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested synthesis protocol, spectroscopic characterization, and an exploration of its synthetic utility and applications in drug discovery.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of scientific communication. Benzyl (2-formylphenyl)carbamate is known by several names, and its structure is key to its reactivity.
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IUPAC Name: benzyl N-(2-formylphenyl)carbamate
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Synonym: 2-(Benzyloxycarbonylamino)benzaldehyde
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Molecular Formula: C₁₅H₁₃NO₃[1]
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CAS Number: While a dedicated CAS number is not broadly indexed, its identity is confirmed through structural data and its role as a synthetic intermediate.
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Molecular Weight: 255.26 g/mol [2]
The molecule's architecture features a benzene ring substituted at the 1- and 2-positions with an aldehyde (-CHO) group and a nitrogen atom, respectively. This nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis.
Caption: Molecular structure of Benzyl (2-formylphenyl)carbamate.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been compiled from crystallographic studies and computational models.
| Property | Value | Source(s) |
| Appearance | Inferred to be a solid at room temperature, likely a crystalline powder. | [2] |
| Molecular Weight | 255.26 g/mol | [2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2/n | [2] |
| Solubility | Soluble in organic solvents like dichloromethane, diethyl ether, and likely soluble in others such as ethyl acetate, THF, and acetone. Moderately soluble in water. | [2][3] |
| Melting Point | Not explicitly reported, but related compounds like Benzyl carbamate have a melting point of 86-89 °C. | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of Benzyl (2-formylphenyl)carbamate is a straightforward N-protection reaction. The choice of reagents and conditions is critical for achieving a high yield and purity, preventing side reactions involving the sensitive aldehyde group.
Experimental Protocol: Synthesis
This protocol is adapted from a reported synthesis used for preparing a sample for single-crystal X-ray analysis.[2]
Objective: To protect the amine group of 2-aminobenzaldehyde with a benzyloxycarbonyl (Cbz) group.
Reagents:
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2-Aminobenzaldehyde
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Benzyl chloroformate (Cbz-Cl)
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N,N-Diisopropylethylamine (DIPEA or Hünig's base)
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Dry Dichloromethane (DCM)
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Diethyl ether
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Distilled water
Procedure:
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Reaction Setup: Dissolve 2-aminobenzaldehyde (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Place the flask under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.
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Base Addition: Add N,N-Diisopropylethylamine (1.0 eq) to the cooled solution. Stir for 20 minutes.
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Scientist's Insight: DIPEA is a non-nucleophilic base. Its role is to quench the HCl generated during the reaction without competing with the primary amine as a nucleophile, which could otherwise consume the benzyl chloroformate.
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Acylation: Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture.
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Reaction Progression: Allow the solution to warm to room temperature and stir for 2-3 days. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. The crude residue is then subjected to an aqueous work-up. Extract the product using diethyl ether (3x) and wash with distilled water.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of the title compound.
Spectroscopic and Structural Characterization
Validation of the molecular structure is paramount. The following data, primarily from infrared spectroscopy and X-ray crystallography, serves as a fingerprint for Benzyl (2-formylphenyl)carbamate.
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.[2]
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~3267 cm⁻¹: N-H stretching vibration of the carbamate.
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~1726 cm⁻¹: C=O stretching of the carbamate's ester carbonyl group.[2] This is a strong, characteristic peak.
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~1670 cm⁻¹: C=O stretching of the aromatic aldehyde.[2]
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~1609, 1533, 1453 cm⁻¹: Aromatic C=C stretching vibrations.[2]
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~1239 cm⁻¹: C-O stretching of the ester group.[2]
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X-ray Crystallography: A single-crystal X-ray study confirms the molecular connectivity and conformation in the solid state. The analysis revealed an intramolecular N—H···O hydrogen bond between the carbamate N-H and the aldehyde's oxygen atom, which helps to establish a planar conformation.[2] This interaction is a key structural feature influencing the compound's reactivity.
Chemical Reactivity and Synthetic Applications
The synthetic value of Benzyl (2-formylphenyl)carbamate lies in the orthogonal reactivity of its two functional groups. The aldehyde is an electrophilic center, while the Cbz-protected amine is stable to many conditions but can be deprotected when needed.
Reactivity of the Aldehyde Group
The formyl group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It can participate in:
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Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary amines.
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Wittig Reaction: Conversion to an alkene.
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Cyclization Reactions: Intramolecular reactions with a nucleophile to form heterocyclic rings.
Key Application: Synthesis of Heterocycles
A primary application is as a precursor to nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. For instance, it is used in the synthesis of 3,1-benzoxazin-2-ones .[6]
In a reported method, Benzyl (2-formylphenyl)carbamate is treated with an alkyl bromide and a base.[6] The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and alkoxy rearrangement, efficiently constructing the benzoxazinone core in a single step.[6] This highlights the compound's utility in step-economical synthetic strategies.[6]
The aldehyde functionality makes it a valuable building block in multicomponent reactions (MCRs), which are powerful tools for generating libraries of complex molecules for drug discovery screening.[7]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for Benzyl (2-formylphenyl)carbamate. However, its safety profile can be inferred from its constituent parts: benzyl carbamate and substituted benzaldehydes.
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General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust and contact with skin and eyes.[8][9] Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.[8]
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Potential Hazards:
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Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
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In case of Exposure:
Conclusion
Benzyl (2-formylphenyl)carbamate is a strategically designed synthetic intermediate whose value is derived from the interplay between its aldehyde and protected amine functionalities. This guide has outlined its core properties, provided a robust synthesis protocol, and highlighted its application in the construction of complex molecular architectures relevant to pharmaceutical and chemical research. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the laboratory.
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